molecular formula C30H52O3 B1166815 3-Epicabraleadiol CAS No. 19942-04-2

3-Epicabraleadiol

Cat. No.: B1166815
CAS No.: 19942-04-2
M. Wt: 460.7 g/mol
InChI Key:
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Description

3-Epicabraleadiol is a triterpenoid compound that is part of the broader class of natural products known as saponins. It is derived from the oxidation of squalene, a precursor to many triterpenoids. This compound has been identified in various plant species, including Cyclocarya paliurus and Camellia japonica . Triterpenoids like this compound are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

3-Epicabraleadiol plays a significant role in various biochemical reactions. It is synthesized through the catalytic action of oxidosqualene cyclases (OSCs), specifically CpalOSC6, which converts 2,3;22,23-dioxidosqualene to this compound . This compound interacts with several biomolecules, including enzymes and proteins involved in triterpenoid biosynthesis. The nature of these interactions often involves the formation of stable complexes that facilitate the conversion of precursor molecules into this compound.

Cellular Effects

This compound exerts notable effects on cellular processes. It has been shown to inhibit the activation of Epstein–Barr virus early antigen (EBV-EA) in Raji cells, indicating its potential as an antitumor promoter . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as oxidosqualene cyclases, facilitating the conversion of dioxidosqualene to this compound . This binding interaction is crucial for the compound’s synthesis and subsequent biological activity. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as refrigeration at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound may exhibit toxic or adverse effects, while lower doses may be effective in achieving the desired pharmacological outcomes . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to triterpenoid biosynthesis. It is synthesized from dioxidosqualene through the catalytic action of oxidosqualene cyclases . The compound may also interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects . The compound’s transport mechanisms are essential for its pharmacokinetics and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3-Epicabraleadiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Comparison with Similar Compounds

3-Epicabraleadiol is structurally similar to other triterpenoids such as:

  • Cabraleadiol
  • Cabraleadiol 3-acetate
  • Ocotillone
  • Dammarenediol II
  • Taraxastane-3β,20-diol
  • Lupane-3β,20-diol
  • Pseudoginsenoside RT5
  • Pseudoginsenoside F11

These compounds share similar triterpenoid skeletons but differ in their functional groups and stereochemistry, which contribute to their unique biological activities. This compound stands out due to its specific inhibitory effects on Epstein–Barr virus activation and its potential as an anti-inflammatory and anticancer agent .

Properties

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNSDSKUAGBOI-VVGBCXFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential therapeutic benefit of 3-epicabraleadiol?

A1: Research suggests that this compound, isolated from sources like Camellia oil [], demonstrates inhibitory effects on Epstein-Barr virus (EBV) activation. While it showed less potency compared to other triterpenoids like dammarenediol II in the same study, its presence alongside other bioactive compounds in natural extracts could contribute to an overall beneficial effect [].

Q2: Is this compound found in other plant sources besides Camellia oil?

A2: Yes, while initially identified in Camellia oil [], this compound has also been isolated from the Garcinia xanthochymus plant []. This finding suggests a broader distribution of this triterpenoid in the plant kingdom and opens possibilities for further investigation of its presence and potential bioactivities in other species.

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